Vps34-IN-1

Vue d'ensemble

Description

VPS34-IN-1 is a highly selective and potent inhibitor of vacuolar protein sorting 34 (VPS34), a class III phosphoinositide 3-kinase. This compound has been extensively studied for its role in regulating autophagy and vesicular trafficking, making it a valuable tool in scientific research, particularly in the fields of cancer and neurodegenerative diseases .

Applications De Recherche Scientifique

VPS34-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the role of phosphoinositide 3-kinases in various chemical reactions.

Biology: Helps in understanding the mechanisms of autophagy and vesicular trafficking.

Medicine: Investigated for its potential therapeutic applications in treating cancer and neurodegenerative diseases.

Industry: Utilized in the development of new drugs and therapeutic strategies

Mécanisme D'action

VPS34-IN-1 exerts its effects by inhibiting the activity of VPS34, thereby reducing the levels of phosphatidylinositol 3-phosphate. This inhibition disrupts the autophagy pathway and vesicular trafficking, leading to various cellular effects. The compound specifically targets the VPS34-VPS15 complex, reducing the phosphorylation of key proteins involved in these pathways .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Vps34-IN-1 plays a crucial role in biochemical reactions by inhibiting the activity of Vps34, a lipid kinase responsible for phosphorylating phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P). This inhibition disrupts the recruitment of proteins containing PI3P-binding domains, such as PX and FYVE domains, to endosomal membranes . This compound interacts with several biomolecules, including serum- and glucocorticoid-regulated kinase 3 (SGK3), by reducing its phosphorylation and activity . Additionally, this compound does not significantly inhibit other protein kinases or lipid kinases, highlighting its selectivity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In acute myeloid leukemia (AML) cells, this compound induces apoptosis and impairs vesicular trafficking and mTORC1 signaling . It also inhibits basal and L-asparaginase-induced autophagy in AML cells . In plasmacytoid dendritic cells, this compound interferes with Toll-like receptor 7 (TLR7) signaling by blocking the recruitment of SGK3 to endosomes . Furthermore, this compound enhances the response to the stimulator of interferon genes (STING) agonist, leading to increased expression of type-I interferons .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Vps34-Vps15 complex, inhibiting the phosphorylation of phosphatidylinositol and reducing PI3P levels . This inhibition disrupts the recruitment of PI3P-binding proteins to endosomal membranes, affecting various cellular processes such as autophagy and endocytic trafficking . This compound also suppresses SGK3 activation by lowering the phosphorylation of T-loop and hydrophobic motifs . Additionally, this compound interferes with the acetylation of Vps34, which is crucial for its lipid kinase activity and the initiation of autophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound induces a rapid dose-dependent dispersal of a specific PI3P-binding probe from endosome membranes within one minute . It also causes a rapid loss of SGK3 phosphorylation within one minute . Over time, this compound impairs vesicular trafficking and mTORC1 signaling in AML cells . The stability and degradation of this compound, as well as its long-term effects on cellular function, have been observed in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In leukemic blastic plasmacytoid dendritic cell neoplasms, this compound has minimal cytotoxic effects . It significantly enhances the response to the STING agonist, leading to increased expression of type-I interferons . In AML cells, this compound induces apoptosis and impairs vesicular trafficking and mTORC1 signaling . The threshold effects and potential toxic or adverse effects of this compound at high doses have been studied in various animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to autophagy and endocytic trafficking. By inhibiting Vps34, this compound disrupts the production of PI3P, which is essential for the formation and maturation of autophagosomes and endosomes . This inhibition affects the recruitment of PI3P-binding proteins and the regulation of intracellular trafficking processes . This compound also modulates autophagy by reducing the phosphorylation of T-loop and hydrophobic motifs in SGK3 .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with various transporters and binding proteins. It blocks the recruitment of SGK3 to endosomes, which is necessary for TLR7 signaling in plasmacytoid dendritic cells . This compound also induces a rapid dose-dependent dispersal of a specific PI3P-binding probe from endosome membranes . The transport and distribution of this compound within cells and tissues are crucial for its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily at endosomal membranes, where it inhibits the activity of Vps34 and disrupts the recruitment of PI3P-binding proteins . This compound also affects the localization of SGK3 by blocking its recruitment to endosomes . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its activity and function .

Méthodes De Préparation

The synthesis of VPS34-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .

Analyse Des Réactions Chimiques

VPS34-IN-1 undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.

Substitution Reactions: These involve the replacement of one functional group with another, which can alter the compound’s properties.

Common Reagents and Conditions: The synthesis and modification of this compound typically involve reagents such as phosphatidylinositol and various phosphatases. .

Comparaison Avec Des Composés Similaires

VPS34-IN-1 is unique in its high selectivity and potency as an inhibitor of VPS34. Similar compounds include:

PIK-III: Another inhibitor of VPS34, but with different selectivity and potency profiles.

Compound 19: A PIK-III analogue with similar inhibitory effects on VPS34.

DB03916: Identified as a potential antagonist of VPS34 through pharmacophore screening

This compound stands out due to its ability to selectively inhibit VPS34 without significantly affecting other kinases, making it a valuable tool for studying the specific roles of VPS34 in various biological processes .

Propriétés

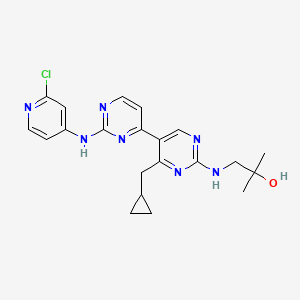

IUPAC Name |

1-[[5-[2-[(2-chloropyridin-4-yl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNXKZVIZARMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1194353.png)

![2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194354.png)

![1-Cycloheptylmethyl-4-{[1-(2,7-dichloro-9H-xanthen-9-yl)-methanoyl]-amino}-1-methyl-piperidinium](/img/structure/B1194358.png)